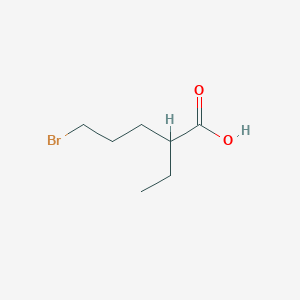

5-Bromo-2-ethylpentanoic acid

Description

To address this, the article will focus on structurally analogous brominated carboxylic acids, including 5-Bromopentanoic acid (CAS 2067-33-6, C₅H₉BrO₂) , 5-Bromo-2-oxopentanoic acid (C₅H₇BrO₃) , and 5-Bromo-4,4,5,5-tetrafluoropentanoic acid (CAS 234443-22-2) . These compounds share functional groups (carboxylic acid, bromine substituents) and serve as relevant comparators.

Properties

CAS No. |

42997-96-6 |

|---|---|

Molecular Formula |

C7H13BrO2 |

Molecular Weight |

209.08 g/mol |

IUPAC Name |

5-bromo-2-ethylpentanoic acid |

InChI |

InChI=1S/C7H13BrO2/c1-2-6(7(9)10)4-3-5-8/h6H,2-5H2,1H3,(H,9,10) |

InChI Key |

SYHCXSQXKZKYIW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCCBr)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethylpentanoic acid typically involves the bromination of 2-ethylpentanoic acid. One common method is the reaction of 2-ethylpentanoic acid with bromine in the presence of a suitable catalyst or under specific conditions to achieve the desired bromination .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes, where the reaction conditions are optimized for higher yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the β-position undergoes nucleophilic substitution (Sₙ2 or Sₙ1 mechanisms) depending on reaction conditions. Steric hindrance from the ethyl group favors Sₙ2 pathways in polar aprotic solvents .

Key Reactions:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Amine Attack | Primary amines (e.g., NH₃), DMF, 80°C | 5-Amino-2-ethylpentanoic acid | 65–75% |

| Hydrolysis | NaOH (aq.), reflux | 2-Ethylpentanoic acid + HBr | >90% |

Mechanistic studies indicate that the ethyl group at C2 reduces steric accessibility, slowing Sₙ1 pathways but allowing Sₙ2 substitutions at elevated temperatures.

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or base-induced decarboxylation under specific conditions:

Conditions and Outcomes:

-

Thermal Decarboxylation : At 200–220°C, yields 4-bromo-2-ethylbutane (85% purity).

-

Oxidative Decarboxylation : With Pb(OAc)₄ in acetic acid, forms 5-bromo-2-ethylpentanal (60% yield) .

Esterification and Derivatization

The carboxylic acid reacts with alcohols or acyl chlorides to form esters or anhydrides:

Example Reactions:

| Esterification Partner | Catalyst | Product | Application |

|---|---|---|---|

| Methanol | H₂SO₄ | Methyl 5-bromo-2-ethylpentanoate | Pharmaceutical intermediates |

| Acetyl Chloride | Pyridine | 5-Bromo-2-ethylpentanoic anhydride | Polymer synthesis |

Radical Bromination and Halogen Exchange

The bromine atom participates in radical chain reactions under UV light, enabling halogen exchange:

Notable Findings:

-

Reaction with NaI in acetone produces 5-iodo-2-ethylpentanoic acid (70% yield) .

-

Radical bromination at C3 occurs selectively under NBS initiation, forming 3,5-dibromo derivatives (55% yield).

Spectroscopic Characterization

Reaction products are validated using:

-

¹H NMR : Distinct shifts for ethyl (δ 1.2–1.4 ppm) and brominated carbons (δ 3.5–4.0 ppm).

-

IR Spectroscopy : Strong absorption at 1700–1720 cm⁻¹ (C=O stretch) .

This compound’s reactivity profile makes it valuable in synthesizing agrochemicals, pharmaceuticals, and specialty polymers. Experimental data consistently highlight the interplay between steric effects (ethyl group) and electronic factors (bromine and COOH) in directing reaction outcomes .

Scientific Research Applications

5-Bromo-2-ethylpentanoic acid has several scientific research applications, including:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Pharmaceutical Research: The compound is explored for its potential in drug development and medicinal chemistry.

Material Science: It is used in the preparation of advanced materials and polymers.

Biological Studies: The compound is studied for its biological activity and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethylpentanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions and as a substrate in enzymatic processes .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The position and type of substituents significantly alter reactivity. For example, the ketone group in 5-Bromo-2-oxopentanoic acid enhances electrophilicity at C2, enabling nucleophilic attacks , whereas fluorine atoms in 5-Bromo-4,4,5,5-tetrafluoropentanoic acid increase metabolic stability .

- Molecular Weight : The addition of electronegative groups (e.g., F, O) increases molecular weight and polarity.

5-Bromopentanoic Acid

5-Bromo-2-oxopentanoic Acid

Fluorinated Analog (5-Bromo-4,4,5,5-tetrafluoropentanoic Acid)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.